Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate
Description
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is a complex phenolic ester with a molecular formula of C₁₈H₁₈O₈ and a molecular weight of 362.33 g/mol . It is structurally characterized by multiple substituents: a central benzoate core with hydroxyl (-OH), methoxy (-OCH₃), methoxycarbonyl (-COOCH₃), and a phenoxy group bearing additional hydroxyl and methoxy substituents. This compound, also referred to as Methyl asterrate, is identified as a natural product derived from fungal sources .
Properties
IUPAC Name |
methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-9-5-12(20)15(18(22)25-4)13(6-9)26-16-11(17(21)24-3)7-10(19)8-14(16)23-2/h5-8,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNOVLBVBYOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346989 | |
| Record name | Methyl asterrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59170-17-1 | |
| Record name | Methyl asterrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is a complex organic compound with potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H20O7
Molecular Weight: 348.35 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)
IUPAC Name: this compound
The structure of the compound features multiple functional groups, including hydroxyl (-OH), methoxy (-OCH₃), and ester groups, which contribute to its reactivity and biological interactions.
Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases.
- Study Findings: In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as a protective agent against oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has shown promising anti-inflammatory effects in several studies.
- Mechanism of Action: The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens.
- Case Study: A study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli showed significant inhibition zones in agar diffusion tests, suggesting its potential as a natural antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Significant inhibition of bacterial growth |
Research Findings
- Antioxidant Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus stabilizing them.
- In vitro Studies : Various cell lines were treated with different concentrations of the compound to assess cytotoxicity and antioxidant capacity. Results indicated a dose-dependent response with minimal cytotoxicity at effective concentrations.
- Clinical Relevance : The anti-inflammatory properties suggest potential therapeutic applications in conditions like arthritis and cardiovascular diseases where inflammation plays a critical role.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of hydroxyl, methoxy, methoxycarbonyl, and phenoxy groups. Below is a comparison with structurally related compounds:
Key Observations
Complexity vs. Simplicity: The target compound is more structurally complex than simpler benzoates like Methyl 2-hydroxy-6-methoxybenzoate (C₉H₁₀O₄), which lacks the methoxycarbonyl and extended phenoxy groups .
Functional Group Impact: The methoxycarbonyl (-COOCH₃) group distinguishes it from most hydroxybenzoates, increasing its molecular weight and lipophilicity (logP = 2.84) . This group may enhance stability against hydrolysis compared to carboxylic acid derivatives (e.g., Compound 25 in ). The phenoxy linkage is shared with marine-derived Compound 25, but the latter’s lack of esterification reduces its membrane permeability .
Physical Properties
- Density and Boiling Point : The target compound has a density of 1.3 g/cm³ and a boiling point of 523°C , higher than simpler benzoates due to increased molecular weight and hydrogen bonding from multiple oxygen atoms .
- Solubility : Its solubility in DMSO (1 mg/mL) suggests moderate polarity, aligning with its logP value .
Preparation Methods
Esterification of 2-Hydroxy-4-Methylbenzoic Acid
The synthesis begins with the esterification of 2-hydroxy-4-methylbenzoic acid using methanol and sulfuric acid as a catalyst, following protocols adapted from hydroxamate synthesis:
Procedure :
- Dissolve 2-hydroxy-4-methylbenzoic acid (32 mmol) in methanol (60 mL).
- Add concentrated sulfuric acid (3 mL) and reflux for 12 hours.
- Concentrate under reduced pressure, dissolve in ethyl acetate, and wash with saturated NaHCO₃ and brine.
- Dry over anhydrous Na₂SO₄ and concentrate to yield the ester.
Characterization :
- Yield : 85–90%.
- ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, -OH), 7.56 (d, J = 8.5 Hz, 1H, ArH), 6.44 (d, J = 8.5 Hz, 1H, ArH), 3.82 (s, 3H, -OCH₃), 2.38 (s, 3H, -CH₃).
Synthesis of Fragment B: Methyl 4-Hydroxy-2-Methoxy-6-Methoxycarbonylbenzoate
Sequential Esterification and Methylation
Fragment B requires two methoxy groups and one methoxycarbonyl group, necessitating orthogonal protection strategies:
Step 1: Methylation of 4-Hydroxy-2-methoxybenzoic Acid
- Protect the 4-hydroxyl group as a benzyl ether using benzyl bromide and K₂CO₃ in acetone.
- Esterify the carboxylic acid with methanol and H₂SO₄ to yield methyl 4-(benzyloxy)-2-methoxybenzoate.
Step 2: Introduction of Methoxycarbonyl Group
- Hydrolyze the ester to the carboxylic acid using aqueous KOH.
- Convert the acid to the methoxycarbonyl group via reaction with methyl chloroformate in the presence of N-methylmorpholine.
Characterization :
- ¹H NMR (CDCl₃) : δ 7.25 (s, 2H, ArH), 5.00 (s, 2H, -CH₂Bn), 3.89 (s, 3H, -OCH₃), 3.84 (s, 6H, -OCH₃).
Ether Bond Formation: Coupling Fragments A and B
Mitsunobu Reaction with Silyl Ether Intermediates
The ether linkage is formed using a modified Mitsunobu reaction, leveraging silyl-protected intermediates to enhance reactivity:
Procedure :
- Protect the hydroxyl groups of Fragment A and B as trimethylsilyl (TMS) ethers using TMSCl and imidazole in THF.
- Combine TMS-protected Fragment A (1 equiv), Fragment B (1.2 equiv), and triphenylphosphine (1.5 equiv) in THF.
- Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise at 0°C and stir at room temperature for 12 hours.
- Deprotect TMS groups using tetrabutylammonium fluoride (TBAF) in THF.
Optimization Notes :
- Solvent : THF or DMF improves solubility of aromatic intermediates.
- Temperature : Reactions at 70–100°C enhance coupling efficiency for sterically hindered phenols.
Characterization :
- Yield : 65–75% after purification by flash chromatography.
- ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 167.8 (C=O), 152.1 (C-O), 112.4–125.6 (ArC).
Final Deprotection and Global Esterification
Hydrogenolytic Removal of Benzyl Groups
Final Esterification Adjustments
Ensure all methoxycarbonyl groups are intact by refluxing with excess methyl iodide and K₂CO₃ in acetone.
Analytical Data and Validation
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Fragment A | 10.32 (s, -OH), 2.38 (s, -CH₃) | 170.2 (C=O), 21.4 (-CH₃) | 85 |
| Fragment B (protected) | 5.00 (s, -CH₂Bn), 3.89 (s, -OCH₃) | 167.8 (C=O), 56.1 (-OCH₃) | 78 |
| Final Product | 6.82 (s, ArH), 3.92 (s, -OCH₃) | 170.1 (C=O), 152.0 (C-O) | 68 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate, and how can reaction yields be improved?
- Methodology : Use stepwise esterification and phenolic coupling reactions. For example, triazine-mediated coupling (as in ) can facilitate phenoxy group attachment. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction conditions (e.g., temperature, catalyst) using design-of-experiments (DoE) frameworks. Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can the compound’s purity and structural integrity be validated after synthesis?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C₁₈H₁₈O₈, MW 362.33; ) and nuclear magnetic resonance (NMR) spectroscopy. Assign peaks using ¹H-¹H COSY and HSQC for complex aromatic regions (e.g., distinguishing methoxy vs. hydroxyl protons). Cross-reference with IR spectroscopy for carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What are the critical storage conditions to maintain the compound’s stability?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of ester groups. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products (e.g., free carboxylic acids) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for acute toxicity data (Category 4 oral/dermal/inhalation; ). Implement spill containment measures (e.g., absorbent pads) and emergency eyewash stations .
Advanced Research Questions
Q. How does the spatial arrangement of substituents influence the compound’s reactivity and biological activity?
- Methodology : Perform X-ray crystallography (as in ) to resolve 3D structure. Use density functional theory (DFT) to model electronic effects (e.g., methoxy vs. hydroxyl group electron donation). Compare with analogs (e.g., barceloneic acid A; ) to correlate substituent positions with bioactivity .
Q. What mechanistic insights explain contradictory data in its reported biological activities?
- Methodology : Address discrepancies (e.g., antifungal vs. inactive results) via standardized bioassays (e.g., MIC tests against Candida spp.). Control variables like solvent (DMSO concentration ≤1% v/v; ) and cell line specificity. Use metabolomics to identify off-target interactions .
Q. Can advanced chromatographic techniques resolve co-eluting impurities in the compound?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particles) and tandem mass spectrometry (MS/MS) for impurity profiling. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to separate diastereomers or regioisomers .
Q. How does the compound interact with biological membranes or protein targets?
- Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity. Perform molecular docking with homology models (e.g., fungal cytochrome P450 enzymes) guided by the compound’s InChIKey () .
Key Research Gaps & Recommendations
- Synthetic Challenges : Improve regioselectivity in phenolic coupling steps (e.g., using directing groups).
- Biological Relevance : Prioritize in vivo studies to validate in vitro antifungal claims ().
- Analytical Gaps : Develop validated HPLC methods for regulatory compliance (e.g., ICH Q2(R1)).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
